N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide
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Overview
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclohexyl ring substituted with a tert-butyl group and a cyano group, linked to a benzenesulfonamide moiety through a methoxymethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-tert-butyl-1-cyanocyclohexane. This can be achieved through the alkylation of cyclohexanone followed by cyanation.
Sulfonamide Formation: The intermediate is then reacted with 3-(methoxymethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: In the development of novel polymers or as a component in organic electronic materials.
Synthetic Intermediate: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase or proteases, while the cyano group could be involved in hydrogen bonding or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methyl)benzenesulfonamide: Similar structure but lacks the methoxymethyl group.
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(hydroxymethyl)benzenesulfonamide: Contains a hydroxymethyl group instead of methoxymethyl.
Uniqueness
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and ability to form specific interactions in biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(methoxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-18(2,3)16-8-10-19(14-20,11-9-16)21-25(22,23)17-7-5-6-15(12-17)13-24-4/h5-7,12,16,21H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSTNHCBMQUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NS(=O)(=O)C2=CC=CC(=C2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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